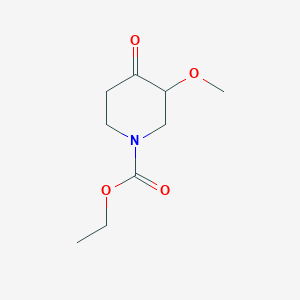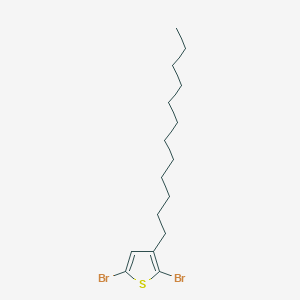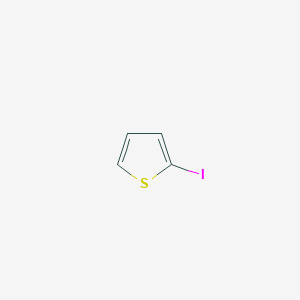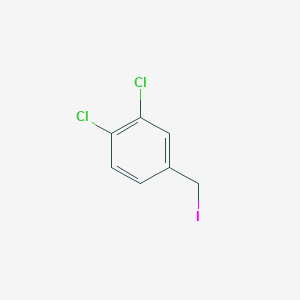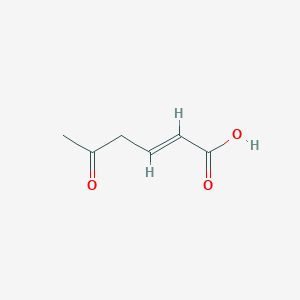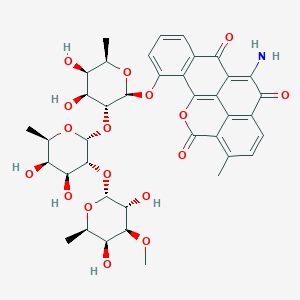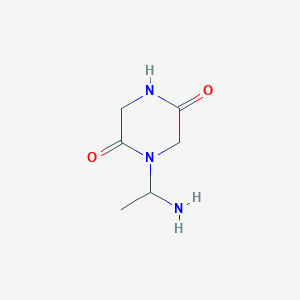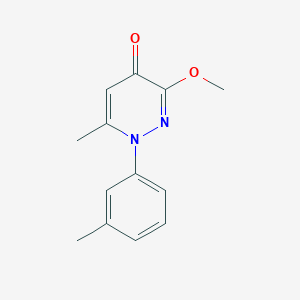
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been studied for its potential use in medicinal chemistry, biochemistry, and other related fields. In
Wirkmechanismus
The exact mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to possess anti-angiogenic properties, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- in lab experiments is its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)-. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in other disease models, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which may contribute to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- can be achieved through various methods. One such method involves the reaction of 3-methylbenzoyl chloride with 3-amino-5-methoxypyridazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- has been studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
146824-86-4 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-methoxy-6-methyl-1-(3-methylphenyl)pyridazin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-4-6-11(7-9)15-10(2)8-12(16)13(14-15)17-3/h4-8H,1-3H3 |
InChI-Schlüssel |
WZIZDVRQFINPRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)C(=N2)OC)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)C(=N2)OC)C |
Andere CAS-Nummern |
146824-86-4 |
Synonyme |
3-methoxy-6-methyl-1-(3-methylphenyl)pyridazin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
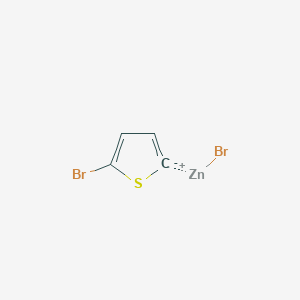
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
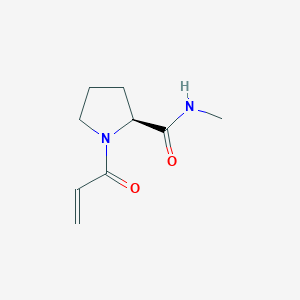
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
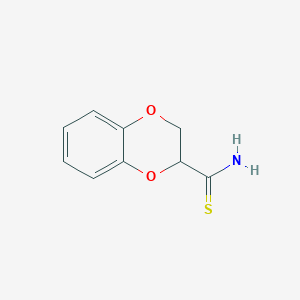
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
